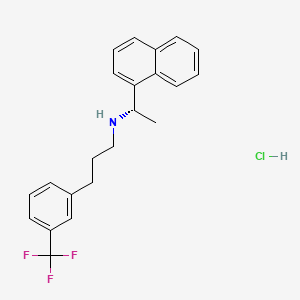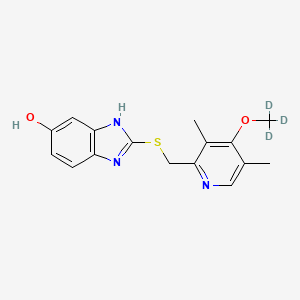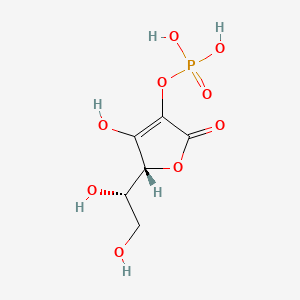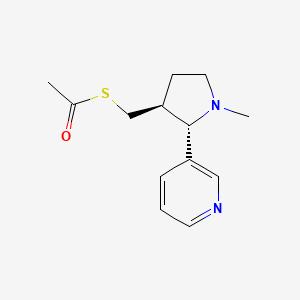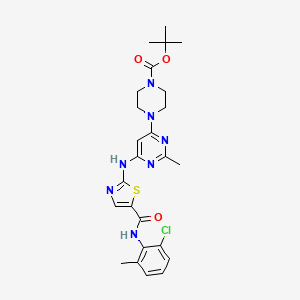
N-Boc-N-deshydroxyethyl Dasatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-N-deshydroxyethyl Dasatinib is a compound used in cancer research . It is also known as Tert-butyl 4- (6- ((5- ((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate . This compound is used for inhibiting BCR-ABL activity .
Molecular Structure Analysis
The molecular structure of N-Boc-N-deshydroxyethyl Dasatinib is represented by the SMILES notation:CC1=NC (NC2=NC=C (C (NC (C (Cl)=CC=C3)=C3C)=O)S2)=CC (N4CCN (C (OC (C) (C)C)=O)CC4)=N1 . Its molecular formula is C25H30ClN7O3S and it has a molecular weight of 544.07 .
科学的研究の応用
Analytical Method Development for Pharmacokinetic Studies
Dasatinib, including its active metabolite N-Boc-N-deshydroxyethyl dasatinib, has been the focus of research aiming to develop sensitive analytical methods for determining its concentration in biological matrices. A study by Thappali et al. (2012) developed a liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous estimation of methotrexate, dasatinib, and its active metabolite in rat plasma. This method facilitated pharmacokinetic studies, highlighting the significance of accurately measuring dasatinib and its metabolites to understand their distribution, metabolism, and excretion profiles in biological systems (Thappali et al., 2012).
Cancer Treatment and Resistance Mechanisms
Dasatinib's efficacy in treating various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), has been extensively studied. Research has also delved into understanding resistance mechanisms to optimize its clinical use. For instance, dasatinib has shown to inhibit growth in basal-type/"triple-negative" breast cancer cell lines in vitro, offering a potential therapeutic option for a subtype lacking effective treatments (Finn et al., 2007). Additionally, studies have explored dasatinib's role in overcoming resistance after failure of other tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib in CML treatment, highlighting its utility in patients with multiple TKI resistances (Khoury et al., 2012).
Inhibition of Kinases in Solid Tumors
Investigations into dasatinib's inhibitory effects on Src family kinases and receptor tyrosine kinases have shown its potential in treating solid tumors. Preclinical studies suggest that dasatinib, by targeting these kinases, could reduce tumor mass and decrease metastatic dissemination in neoplasias, including breast, head and neck, and colorectal cancers (Montero et al., 2011).
Biosensor Development for Dasatinib Detection
The development of biosensors to detect dasatinib in biological samples represents another research application of N-Boc-N-deshydroxyethyl dasatinib. Tahernejad-Javazmi et al. (2018) proposed an amplified biosensor based on a glassy carbon electrode modified with ds-DNA for dasatinib detection in aqueous solutions, showcasing innovative approaches to monitor drug levels in clinical settings (Tahernejad-Javazmi et al., 2018).
作用機序
Target of Action
N-Boc-N-deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Its primary target is the ABL protein . The ABL protein plays a crucial role in a variety of cellular processes including cell differentiation, division, adhesion, and stress response .
Mode of Action
N-Boc-N-deshydroxyethyl Dasatinib interacts with its target, the ABL protein, by binding to the IAP ligand via a linker to form SNIPER . This interaction leads to the degradation of the ABL protein .
Biochemical Pathways
The degradation of the ABL protein affects various biochemical pathways. These include pathways involved in cell differentiation, division, adhesion, and stress response . The downstream effects of these changes can lead to alterations in cell behavior and function.
Result of Action
The molecular and cellular effects of N-Boc-N-deshydroxyethyl Dasatinib’s action primarily involve the degradation of the ABL protein . This can lead to changes in cell behavior and function, potentially influencing disease progression in conditions such as cancer and immune diseases .
将来の方向性
Dasatinib, a related compound, is being researched for its potential to treat numerous forms of leukemic and cancer patients. It is 300 times more potent than imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL . The future directions for N-Boc-N-deshydroxyethyl Dasatinib could potentially follow a similar path, but specific information is not available in the search results.
特性
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675710 |
Source


|
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-deshydroxyethyl Dasatinib | |
CAS RN |
1159977-13-5 |
Source


|
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

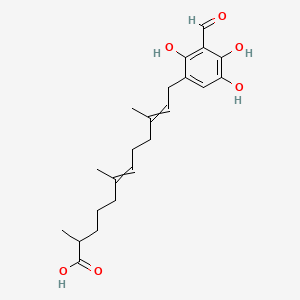
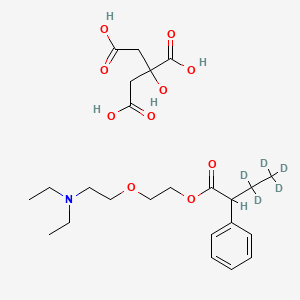
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)

